Diacetyl dihydrazone Diacetyl dihydrazone
Brand Name: Vulcanchem
CAS No.: 3457-52-1
VCID: VC18391370
InChI: InChI=1S/C4H10N4/c1-3(7-5)4(2)8-6/h5-6H2,1-2H3/b7-3+,8-4+
SMILES:
Molecular Formula: C4H10N4
Molecular Weight: 114.15 g/mol

Diacetyl dihydrazone

CAS No.: 3457-52-1

Cat. No.: VC18391370

Molecular Formula: C4H10N4

Molecular Weight: 114.15 g/mol

* For research use only. Not for human or veterinary use.

Diacetyl dihydrazone - 3457-52-1

Specification

CAS No. 3457-52-1
Molecular Formula C4H10N4
Molecular Weight 114.15 g/mol
IUPAC Name (E)-[(3E)-3-hydrazinylidenebutan-2-ylidene]hydrazine
Standard InChI InChI=1S/C4H10N4/c1-3(7-5)4(2)8-6/h5-6H2,1-2H3/b7-3+,8-4+
Standard InChI Key KOOQXRKDBKHOEL-FCXRPNKRSA-N
Isomeric SMILES C/C(=N\N)/C(=N/N)/C
Canonical SMILES CC(=NN)C(=NN)C

Introduction

Structural and Molecular Characteristics

Diacetyl dihydrazone, systematically named (E)-[(3E)-3-hydrazinylidenebutan-2-ylidene]hydrazine, adopts a planar geometry with conjugated π-systems across the hydrazone linkages . The IUPAC name reflects its E configuration at both imine bonds. Key spectroscopic features include:

  • IR: N-H stretches (3320–3420 cm⁻¹) and C=N vibrations (1610–1650 cm⁻¹) .

  • NMR: Distinct proton environments for methyl groups (δ ~2.1 ppm) and hydrazine NH signals (δ ~7.5 ppm) .
    The molecule’s bifunctional chelating capacity arises from two terminal amino groups and two imine nitrogens, enabling diverse coordination modes .

Synthesis and Reactivity

The compound is synthesized via stoichiometric reaction of diacetyl with hydrazine hydrate under reflux in ethanol :

CH3COCOCH3+2N2H4CH3C(=NNH2)C(=NNH2)CH3+2H2O\text{CH}_3\text{COCOCH}_3 + 2 \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{C(=NNH}_2\text{)C(=NNH}_2\text{)CH}_3 + 2 \text{H}_2\text{O}

Yields exceed 70% when using anhydrous conditions. Side products like azines (from further condensation) are minimized by controlling temperature (60–80°C) and reactant ratios . The product precipitates as white crystals, purified via recrystallization from ethanol .

Coordination Chemistry and Metal Complexes

Diacetyl dihydrazone acts as a neutral or anionic ligand, forming stable complexes with transition metals. Its coordination behavior varies with metal oxidation state and reaction conditions:

Mononuclear Complexes

  • Nickel(II): The complex NiL₃₂ (L = diacetyl dihydrazone) crystallizes in a trigonal system (space group P-3c1), with Ni²⁺ in a distorted octahedral geometry. Each ligand coordinates via two imine nitrogens and one carbonyl oxygen .

  • Zinc(II): [Zn(ddh)Cl₂] (ddh = diacetyl dihydrazone) exhibits tetrahedral geometry, confirmed by X-ray diffraction. The ligand binds through imine nitrogens, leaving chloride ions in axial positions .

Polynuclear and Mixed-Ligand Complexes

Ruthenium(II) polypyridyl complexes incorporating diacetyl dihydrazone derivatives show enhanced photostability compared to [Ru(bipy)₃]²⁺, making them candidates for light-driven applications . For example, Ru(bipy)₂(ddh)₂ displays no emission quenching under UV irradiation, attributed to ligand-centered electron transitions .

Table 1: Selected Metal Complexes of Diacetyl Dihydrazone

MetalComplex FormulaGeometryApplicationsSource
Ni(II)NiL₃OctahedralAnticancer agents
Cu(II)[Cu(ddh)SO₄(H₂O)₂]Square planarSOD mimics
Zn(II)[Zn(ddh)Cl₂]TetrahedralPhotostable materials
Mn(II)MnL₃TrigonalCatalysis

Biological and Pharmacological Activities

Anticancer Properties

A nickel(II) complex of diacetyl monoxime-2-pyridyl hydrazone (a derivative) demonstrated superior cytotoxicity against Ehrlich ascites carcinoma (EAC) cells compared to cisplatin . Key findings:

  • In vitro: 90.2% EAC cell death at 50 μM .

  • In vivo: Tumor volume reduction by 68% in murine models, with minimal nephrotoxicity .
    Mechanistic studies suggest redox cycling and DNA intercalation contribute to activity .

Antioxidant and Enzyme-Mimetic Effects

Copper(II) complexes exhibit superoxide dismutase (SOD)-like activity (86.62% inhibition of superoxide radicals) . This is linked to the Cu²⁺/Cu⁺ redox couple and ligand-assisted electron transfer .

Antimicrobial Activity

Cobalt(II) and zinc(II) complexes show broad-spectrum antifungal activity against Alternaria spp. and Colletotrichum spp., with MIC values of 8–16 μg/mL . The hydrazone moiety disrupts fungal cell membranes via lipid peroxidation .

Physicochemical and Thermal Properties

  • Solubility: Insoluble in water; soluble in DMF, DMSO, and hot ethanol .

  • Thermal Stability: Decomposes above 300°C, with mass loss corresponding to ligand dissociation (TGA data) .

  • Magnetic Susceptibility: Paramagnetic for Cu(II) (μeff = 1.73–1.85 BM) and Ni(II) complexes (μeff = 2.82–3.10 BM) .

Comparison with Related Hydrazones

Diacetyl dihydrazone differs structurally from diacetyl hydrazine (CAS 3148-73-0), which contains acetylated hydrazine groups rather than imines . The latter lacks chelating ability but serves as a precursor in polymer stabilization .

Future Perspectives

Research gaps include:

  • Mechanistic Studies: Elucidating the redox pathways in anticancer activity.

  • Hybrid Materials: Incorporating metal complexes into MOFs for gas storage or catalysis.

  • Toxicology: Systematic in vivo toxicity profiling of complexes.

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